An In-depth Technical Guide to the Physicochemical Properties of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,6-Dichlorophenyl)cyclopropan-1-amine Hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride, a novel cyclopropylamine derivative of significant interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this guide emphasizes the fundamental principles and methodologies required for its full physicochemical profiling. By leveraging data from structurally related analogs and established analytical techniques for amine hydrochloride salts, this document serves as a robust resource for researchers initiating studies on this compound. It details the causal reasoning behind experimental choices and provides actionable protocols for key analytical procedures, ensuring a self-validating system for data generation.
Introduction: The Significance of Aryl-Cyclopropylamines
The cyclopropylamine moiety is a privileged scaffold in modern drug discovery, prized for its ability to impart conformational rigidity, improve metabolic stability, and modulate physicochemical properties such as lipophilicity and basicity.[1] When incorporated into a molecule, the strained three-membered ring can influence binding to biological targets and alter pharmacokinetic profiles. The substitution of a dichlorophenyl ring, as in 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride, introduces further complexity and potential for unique pharmacological activity, making a thorough understanding of its physical properties paramount for any drug development program.
The hydrochloride salt form is frequently employed for amine-containing active pharmaceutical ingredients (APIs) to enhance water solubility and stability.[2] However, the introduction of the salt moiety also impacts properties such as hygroscopicity, dissolution rate, and solid-state characteristics. A comprehensive characterization of these properties is therefore a critical first step in preclinical development.
Core Physicochemical Properties: A Predictive and Comparative Analysis
While specific experimental data for 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1384799-76-1) is not extensively reported, we can infer expected properties based on its structure and data from analogous compounds.
| Property | Predicted/Analog-Based Value | Significance in Drug Development |
| Molecular Formula | C₉H₁₀Cl₃N | Fundamental for molecular weight calculation and elemental analysis. |
| Molecular Weight | 238.54 g/mol | Essential for stoichiometric calculations in synthesis and formulation. |
| Physical Form | Expected to be a solid at room temperature, likely a crystalline powder.[3] | Impacts handling, formulation (e.g., tableting), and dissolution. |
| Melting Point | Expected to be relatively high, likely >200 °C, due to the ionic nature of the hydrochloride salt. The precursor carboxylic acid has a melting point of 217-219 °C.[4] | An indicator of purity and lattice energy. A sharp melting point is characteristic of a pure crystalline substance. |
| Solubility | Predicted to have good solubility in polar protic solvents like water and methanol, and limited solubility in nonpolar organic solvents. Amine hydrochlorides are designed to enhance aqueous solubility.[2] | Crucial for formulation of parenteral dosage forms and influences oral bioavailability. Poor solubility can be a major hurdle in drug development. |
| pKa | The pKa of the cyclopropylamine moiety is expected to be in the range of 8-10, typical for primary amines. This will influence the ionization state at physiological pH. | Governs the degree of ionization at different pH values, which affects solubility, permeability across biological membranes, and receptor binding. |
| LogP (Octanol-Water) | The dichlorophenyl group will increase lipophilicity, but the protonated amine will decrease it. The overall LogP is likely to be in the range of 2-4, suggesting a balance between lipophilicity and hydrophilicity. | A key determinant of drug-likeness, influencing absorption, distribution, metabolism, and excretion (ADME) properties. |
Experimental Protocols for Physicochemical Characterization
The following section details the step-by-step methodologies for the determination of key physical properties. The rationale behind each step is provided to offer a deeper understanding of the experimental design.
Synthesis of the Hydrochloride Salt
A common and effective method for the preparation of amine hydrochloride salts involves the reaction of the free amine with hydrochloric acid.[5]
Protocol:
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Dissolution: Dissolve the free base, 1-(2,6-dichlorophenyl)cyclopropan-1-amine, in a suitable anhydrous organic solvent such as diethyl ether or ethyl acetate. The choice of a non-polar solvent is crucial as the hydrochloride salt is typically insoluble in it, facilitating precipitation.
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Acidification: While stirring the solution at a controlled temperature (e.g., 0-25°C), slowly add a solution of hydrogen chloride (e.g., 4M HCl in dioxane or by bubbling anhydrous HCl gas). The slow addition prevents localized high concentrations and promotes the formation of a uniform precipitate.
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Precipitation and Maturation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a period of 1-2 hours to ensure complete precipitation and to allow for the potential crystallization of the product.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Washing: Wash the collected solid with a small amount of the anhydrous solvent used for the reaction to remove any unreacted starting material or impurities.
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Drying: Dry the solid under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove residual solvent.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of an amine hydrochloride salt.
Determination of Melting Point
The melting point is a fundamental property that provides an indication of purity.
Protocol:
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Sample Preparation: Place a small amount of the dried 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride into a capillary tube, sealed at one end.
-
Instrumentation: Use a calibrated digital melting point apparatus.
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Measurement: Place the capillary tube in the apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow melting range (e.g., < 2 °C) is indicative of high purity.
Spectroscopic Characterization
Spectroscopic analysis provides structural confirmation of the synthesized compound.
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¹H and ¹³C NMR (Nuclear Magnetic Resonance):
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Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, characteristic signals for the aromatic protons on the dichlorophenyl ring, and the diastereotopic protons of the cyclopropyl ring are expected. The proton on the amine group will likely be broad and its chemical shift will be dependent on the solvent and concentration.
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Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
FT-IR (Fourier-Transform Infrared) Spectroscopy:
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Rationale: FT-IR is used to identify the functional groups present in a molecule. For an amine hydrochloride salt, a characteristic broad absorption band is expected in the region of 2400-3200 cm⁻¹, corresponding to the N-H⁺ stretching vibrations.[2]
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Procedure: Prepare a sample as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory. Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
MS (Mass Spectrometry):
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Rationale: Mass spectrometry provides the molecular weight of the free base and information about its fragmentation pattern, which can aid in structural elucidation.
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Procedure: Use a technique such as electrospray ionization (ESI) to generate ions of the free base. The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ of the free amine.
-
Diagram of Analytical Workflow:
Caption: A typical workflow for the physicochemical characterization of a novel amine hydrochloride.
Conclusion
While a complete, publicly available dataset for 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride is currently lacking, this guide provides a comprehensive roadmap for its characterization. By applying the outlined experimental protocols and leveraging comparative data from analogous structures, researchers can systematically build a robust physicochemical profile for this promising compound. This foundational knowledge is indispensable for advancing this and other novel aryl-cyclopropylamines through the drug discovery and development pipeline. The principles of thorough characterization, grounded in established analytical techniques, ensure the generation of reliable and reproducible data, forming the bedrock of successful pharmaceutical research.
References
-
NextSDS. (n.d.). 1-(2,6-dichlorophenyl)cyclopropan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]
- Kubyshkin, V., & Gámez-Montaño, R. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. Molecules, 25(19), 4536.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Meyers, M. J., et al. (2022). Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome bc1. ACS Infectious Diseases, 8(10), 2068-2081.
-
Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
- Pochapsky, T. C., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification.
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25.
- BenchChem. (2025). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.
- Reddit. (2024, May 29). Analytical methods to determine if a compound is in the form of a salt. r/chemistry.
- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry.
-
PubChem. (n.d.). 1-(3,5-Dichlorophenyl)cyclopropan-1-aminehydrochloride. Retrieved from [Link]
- Wang, Y., et al. (2025). 2-Phenylcyclopropylmethylamine (PCPMA)
-
NextSDS. (n.d.). N-[(2,6-dichlorophenyl)methyl]cyclopropanamine hydrochloride — Chemical Substance Information. Retrieved from [Link]
- Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.
- Purolite. (2026, February 21). Purolite™ A847.
- Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732.
-
PubChem. (n.d.). Enalaprilat N-Glucuronide. Retrieved from [Link]
-
SpectraBase. (n.d.). Butyl(propargyl)amine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(((3aR,4S,6R,6aS)-6-(7-Amino-5-(propylthio)-3H-[6][7][8]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][6][8]dioxol-4-yl)oxy)ethan-1-ol. Retrieved from [https://www.pharmaffiliates.com/en/2-(((3ar,4s,6r,6as)-6-(7-amino-5-(propylthio)-3h-[6][7][8]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4h-cyclopenta[d][6][8]dioxol-4-yl)oxy)ethan-1-ol_1858267-99-8_pa-20-21319]([Link]6][7][8]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4h-cyclopenta[d][6][8]dioxol-4-yl)oxy)ethan-1-ol_1858267-99-8_pa-20-21319)
Sources
- 1. longdom.org [longdom.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 1-(2,4-Dichlorophenyl)cyclopropanamine hydrochloride | 1215415-04-5 [sigmaaldrich.com]
- 4. 1-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid | 1039931-24-2 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nextsds.com [nextsds.com]
- 7. Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
